molecular formula C72H48Cl2N6Ru B160089 Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride CAS No. 36309-88-3

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride

Cat. No. B160089
CAS RN: 36309-88-3
M. Wt: 1169.2 g/mol
InChI Key: SKZWFYFFTOHWQP-UHFFFAOYSA-L
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Description

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride is an oxygen-sensitive fluorescent indicator . It is widely used as a probe for luminescence detection and quantitative oxygen determination . It is also used for fiber optic sensors and in studies on oxygen in skin and skin tumors, as well as measurement of oxygen flux through the skin .


Synthesis Analysis

The synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride involves the use of Ru(II) complexes possessing a linker arm, which is a functional group for forming a covalent linkage with an appropriate silicate precursor .


Molecular Structure Analysis

The molecular formula of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride is C72H48Cl2N6Ru . Its molecular weight is 1169.17 .


Chemical Reactions Analysis

The fluorescence of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride (absorption λ max: 455 nm, luminescence λ max: 613 nm) is strongly reduced by molecular oxygen due to dynamic quenching . This makes it a viable oxygen probe based on either measurement of intensity or decay time .


Physical And Chemical Properties Analysis

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride is soluble in alcohol and dimethylformamide, but insoluble in water . Its fluorescence is at λex455 nm; λem610-630 nm in 0.1 M phosphate pH 7.0 .

Scientific Research Applications

Solid-State Light-Emitting Electrochemical Cell

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) is used in solid-state light-emitting electrochemical cells, achieving high power efficiency and significantly longer lifetimes compared to similar cells with different emitting complexes (Bolink et al., 2006).

Chemiluminescence Reagent

The compound has potential as a chemiluminescence reagent in acidic aqueous solutions, offering more intense chemiluminescence, although with some stability concerns in its oxidized form (McDermott et al., 2009).

Fluorescence Quenching for Oxygen Detection

It's effective in fluorescence quenching behavior for dissolved oxygen detection, especially when prepared with different types of catalysts (Mahmud et al., 2013).

Absorption Characteristics for Oxygen Sensing

Its absorption characteristics make it a suitable material for dissolved oxygen sensing, displaying a constant absorbance at specific optical wavelengths (Farahiyah et al., 2013).

Polarized Luminescence

The compound exhibits well-defined polarized red luminescence when used in ordered ultrathin films (Yan et al., 2009).

Luminescence Quenching with Semiconductor Quantum Dots

It demonstrates luminescence quenching when combined with CdTe nanocrystal quantum dots, indicating potential for surface functionalization of semiconductor quantum dots (Amelia et al., 2011).

Optical Characteristics for Oxygen Measurement

The compound's luminescence intensity and degree of quenching by oxygen can be optimized by adjusting its concentration in silicone rubber films, useful for oxygen measurement (Li et al., 1993).

Electrogenerated Chemiluminescence

It shows strong, stable, and reproducible electrogenerated chemiluminescence (ECL) signals, highlighting its utility in acidic conditions and potential as a pH sensor (Chen et al., 2009).

Phosphorescence Biosensors

The photobleaching and decay lifetime characteristics of the compound have been investigated for use in oxygen-sensitive optodes for enzymatic biosensors (Pieper et al., 2007).

Future Directions

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride has been used for fiber optic sensors , studies on oxygen in skin and skin tumors, measurement of oxygen flux through the skin, and for oxygen imaging . It has potential for further applications in these areas and possibly others where oxygen detection is important.

properties

IUPAC Name

dichlororuthenium;4,7-diphenyl-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C24H16N2.2ClH.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;;;/h3*1-16H;2*1H;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZWFYFFTOHWQP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H48Cl2N6Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578287
Record name Dichlororuthenium--4,7-diphenyl-1,10-phenanthroline (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1169.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride

CAS RN

36309-88-3
Record name Dichlororuthenium--4,7-diphenyl-1,10-phenanthroline (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ruthenium(2+), tris(4,7-diphenyl-1,10-phenanthroline-κN1,κN10)-, chloride (1:2), (OC-6-11)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
396
Citations
Z Mahmud, SH Herman, UM Noor… - RSM 2013 IEEE …, 2013 - ieeexplore.ieee.org
We present the effect of the catalyst for sol-solution preparation of tris (4,7-diphenyl-1,10-phenanthroline) ruthenium(II) dichloride on the fluorescence quenching behavior. Two types of […
Number of citations: 1 ieeexplore.ieee.org
R Hałasa, K Turecka, M Smoktunowicz, U Mizerska… - Pharmaceuticals, 2023 - mdpi.com
tris-[(4,7-diphenyl-1,10-phenanthroline)ruthenium(II)] dichloride (Ru(DPP) 3 Cl 2 ), a fluorescent sensor which is sensitive to the amount of oxygen in the sample, was applied using the …
Number of citations: 1 www.mdpi.com
S Hanif, Z Dong, P John, A Abdussalam, P Hui… - …, 2023 - Elsevier
Tris(4,7′-diphenyl-1,10-phenanthroline) ruthenium (II) dichloride [Ru(dpp) 3 2+ ] was used for the first time to construct a regenerable electrochemiluminescence (ECL) sensor. The Ru(…
Number of citations: 3 www.sciencedirect.com
HJ Bolink, L Cappelli, E Coronado… - Journal of the …, 2006 - ACS Publications
The complex tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II), prepared via a simple microwave-assisted synthesis, was used to prepare a single-layer light-emitting electrochemical …
Number of citations: 136 pubs.acs.org
Y Amao, I Okura - Sensors and Actuators B: Chemical, 2003 - Elsevier
The optical oxygen sensors were prepared using the some Ru(II) polypyridyl complexes, tris(4,7′-diphenyl-1,10′-phenanthroline) ruthenium(II) dichloride (Ru(ph 2 phen) 3 2+ ), tris(1,…
Number of citations: 59 www.sciencedirect.com
P Plyaka, O Demekhin, D Svetlichnyy… - Journal of Physics …, 2021 - iopscience.iop.org
The study describes a submersible fluorescent dissolved oxygen (DO) sensor suitable for aquaculture facilities. The sensor is based on the quenching of fluorescence from ruthenium (II…
Number of citations: 3 iopscience.iop.org
S Hanif - 2017 - repository.pastic.gov.pk
Early stage diagnosis plays a very crucial role in disease counteract in its very early stage before the appearance of the symptoms. Physician diagnosis depends on the outcomes arise …
Number of citations: 0 repository.pastic.gov.pk
SVSV Gamage - 2006 - search.proquest.com
This thesis is focused on developing an optical oxygen sensor, to detect oxygen content in sealed packages. The oxygen sensor material was developed using tris (4, 7-diphenyl-1, 10-…
Number of citations: 3 search.proquest.com
J Kawamata, R Seike, T Higashi, Y Inada… - Colloids and Surfaces A …, 2006 - Elsevier
We fabricated hybrid Langmuir–Blodgett (LB) films of smectite clays and a metal complex (tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) perchlorate) which has no long alkyl chain…
Number of citations: 18 www.sciencedirect.com
LI Kazakova, LI Shabarchina, S Anastasova… - Analytical and …, 2013 - Springer
The concept of enzyme-assisted substrate sensing based on use of fluorescent markers to detect the products of enzymatic reaction has been investigated by fabrication of micron-scale …
Number of citations: 89 link.springer.com

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